Heliotrine-d3

Description

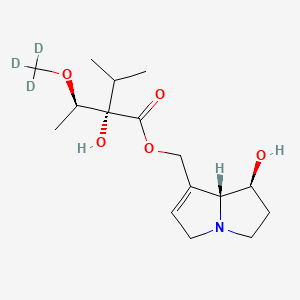

Structure

3D Structure

Properties

Molecular Formula |

C16H27NO5 |

|---|---|

Molecular Weight |

316.41 g/mol |

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |

InChI |

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1/i4D3 |

InChI Key |

LMFKRLGHEKVMNT-PZDFOCAUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Heliotrine-d3: Structure, Properties, and Application

Prepared by: Gemini, Senior Application Scientist

Introduction: The Toxicological Significance of Heliotrine

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) produced by various plant species, most notably those in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] PAs are a large class of secondary metabolites that serve as a defense mechanism for plants against herbivores.[1][3] However, their presence in the human food chain, often as contaminants in herbal teas, honey, and other plant-derived products, is a significant health concern.[4][5]

The toxicity of Heliotrine is not inherent to the molecule itself but arises from its metabolic activation in the liver.[2][3] Cytochrome P450 enzymes convert Heliotrine into highly reactive pyrrolic metabolites, primarily dehydroheliotridine (DHH).[2] This electrophilic metabolite can form adducts with cellular macromolecules like DNA and proteins, leading to a cascade of toxic effects, including hepatotoxicity (liver damage), genotoxicity, and carcinogenicity.[2][6][7] Given these severe health risks, regulatory bodies worldwide have established stringent limits on PA content in food and medicinal products, necessitating highly accurate and sensitive analytical methods for their quantification.[1]

The Imperative for Isotopic Dilution: The Role of Heliotrine-d3

Accurate quantification of trace-level contaminants like Heliotrine in complex matrices such as herbal extracts or food products is analytically challenging. Matrix effects, where other components in the sample interfere with the analyte's signal, along with variations in sample preparation and instrument response, can lead to significant inaccuracies.

The gold standard for overcoming these challenges is the isotope dilution method, which employs a stable isotope-labeled (SIL) internal standard.[8][9] Heliotrine-d3, a deuterated analog of Heliotrine, is an ideal internal standard for this purpose. Because it is chemically almost identical to the analyte, Heliotrine-d3 co-elutes chromatographically and exhibits nearly the same behavior during extraction, ionization, and fragmentation.[8] However, its increased mass, due to the incorporation of three deuterium atoms, allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of Heliotrine-d3 to a sample at the beginning of the workflow, any loss or signal variation affecting the analyte will also affect the internal standard in the same proportion. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, providing a highly accurate and precise measurement that corrects for analytical variability.[10]

Chemical Structure and Physicochemical Properties

The core structure of Heliotrine consists of a necine base (heliotridine) esterified with heliotric acid. In Heliotrine-d3, three hydrogen atoms are replaced with deuterium atoms. While the exact position of deuteration can vary depending on the synthetic route, a common and synthetically accessible position is on the methoxy group of the heliotric acid moiety, as this provides a stable label that is not subject to chemical exchange.

Sources

- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 4. sciex.com [sciex.com]

- 5. cfmot.de [cfmot.de]

- 6. The Effect of Heliotrine, a Pyrrolizidine Alkaloid, on Human Liver Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 10. lcms.cz [lcms.cz]

Analytical and Mechanistic Whitepaper: Heliotrine-d3 as a Stable Isotope-Labeled Internal Standard in Pyrrolizidine Alkaloid Quantification

Executive Summary

Pyrrolizidine alkaloids (PAs), naturally occurring secondary metabolites produced by plants such as the Heliotropium genus, are recognized hepatotoxins and genotoxins. Regulatory bodies, including the European Food Safety Authority (EFSA) and AOAC International, have established stringent maximum residue limits for PAs in botanical dietary supplements, teas, and honey.

Accurate quantification of these trace-level contaminants via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) requires robust correction for severe matrix effects. Heliotrine-d3 , a stable isotope-labeled internal standard (SIL-IS), is critical for this purpose. This whitepaper provides an in-depth technical analysis of Heliotrine-d3, addressing its physicochemical properties, a critical commercial nomenclature discrepancy, and a self-validating analytical workflow.

Physicochemical Properties & The "D2 vs. D3" Commercial Discrepancy

A critical challenge in the procurement and application of isotopic standards is vendor nomenclature inconsistency. While the native (+)-Heliotrine molecule is universally identified by CAS Number 303-33-3 [1], its deuterated isotopologues do not possess unique, universally assigned CAS registry numbers. Consequently, vendors often list Heliotrine-d3 under the native CAS or as "N/A"[2].

More importantly, there is a structural discrepancy in the commercial supply chain. True Heliotrine-d3 involves the substitution of three hydrogen atoms with deuterium, yielding a molecular weight of 316.41 g/mol [3]. However, several chemical catalogs market a di-deuterated variant (C₁₆H₂₅D₂NO₅, MW 315.41 g/mol ) under the "Heliotrine-d3" moniker[2][4]. Researchers must verify the molecular formula prior to MRM (Multiple Reaction Monitoring) method development to ensure the correct precursor m/z is targeted.

Quantitative Data Summary: Heliotrine Isotopologues

| Property | Native (+)-Heliotrine | True Heliotrine-d3 | Commercial "Heliotrine-d3" (D2 Variant) |

| CAS Number | 303-33-3 | N/A (Inherits 303-33-3) | N/A (Inherits 303-33-3) |

| Molecular Formula | C₁₆H₂₇NO₅ | C₁₆H₂₄D₃NO₅ | C₁₆H₂₅D₂NO₅ |

| Molecular Weight | 313.39 g/mol | 316.41 g/mol | 315.41 g/mol |

| Precursor Ion [M+H]⁺ | m/z 314.4 | m/z 317.4 | m/z 316.4 |

Mechanistic Insight: The Role of Heliotrine-d3 in LC-MS/MS

In electrospray ionization (ESI), co-eluting matrix components from complex botanical extracts compete with the analyte for charge, leading to unpredictable ion suppression or enhancement.

The Causality of the +3 Da Mass Shift: The natural isotopic envelope of native Heliotrine (16 carbon atoms) includes a notable M+1 isotope (~17.6% abundance) and a smaller M+2 isotope (~1.5%). By utilizing a true D3 label (+3 Da mass shift), the precursor ion of the internal standard (m/z 317.4) is completely isolated from the native M+2 isotopic tail. This eliminates false-positive signal integration and MS/MS cross-talk, ensuring that the Native/D3 peak area ratio remains strictly proportional to the analyte concentration, regardless of matrix-induced ionization fluctuations.

Workflow for PA quantification using Heliotrine-d3 to correct for matrix effects.

Experimental Protocol: Self-Validating PA Quantification

This methodology is grounded in the standards set by AOAC SMPR 2023.002 for Pyrrolizidine Alkaloids in botanical matrices[5]. The protocol is designed as a self-validating system, ensuring that recovery and precision metrics are continuously monitored.

Step-by-Step Methodology

-

Matrix Homogenization: Pulverize the botanical sample (e.g., dried tea leaves) to a fine powder (<0.5 mm particle size) to ensure exhaustive solvent penetration.

-

Isotopic Spiking (Crucial Causality Step): Weigh 2.0 g of the homogenized matrix into a 50 mL centrifuge tube. Immediately spike with 50 µL of a 100 ng/mL Heliotrine-d3 working solution.

-

Mechanism: Spiking prior to extraction ensures the SIL-IS undergoes the exact same degradative, thermal, and recovery losses as the native analyte.

-

-

Acidic Extraction: Add 20 mL of 0.05 M Sulfuric Acid (H₂SO₄). Sonicate for 15 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Mechanism: PAs are basic alkaloids. The low pH environment protonates the pyrrolizidine nitrogen, maximizing aqueous solubility while leaving highly lipophilic matrix interferences (chlorophyll, waxes) in the solid pellet.

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition a Mixed-mode Cation Exchange (MCX) cartridge with 3 mL Methanol followed by 3 mL 0.05 M H₂SO₄.

-

Load 5 mL of the sample supernatant.

-

Wash with 3 mL water, followed by 3 mL methanol. (Neutral and acidic interferences are washed away; the protonated PAs remain ionically bound to the sorbent).

-

Elute the PAs using 3 mL of 2.5% ammonium hydroxide in methanol. (The high pH neutralizes the alkaloid, breaking the ionic bond for elution).

-

-

Reconstitution & LC-MS/MS: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of initial mobile phase (e.g., 5% Methanol in Water with 0.1% Formic Acid). Inject 5 µL into the UHPLC-MS/MS system.

System Suitability & Validation Checkpoint

To comply with AOAC SMPR 2023.002 standards[5], the analytical run is only considered valid if:

-

Recovery: The absolute recovery of the Heliotrine-d3 spike falls between 70% and 120%.

-

Precision: The relative standard deviation (RSDr) of replicate spikes is ≤20%.

-

Limit of Quantification (LOQ): The lowest calibration point yields a signal-to-noise (S/N) ratio of ≥10 for both native and D3 transitions.

Toxicokinetics and Metabolic Activation

Understanding the necessity of tracking Heliotrine levels requires an examination of its toxicokinetics. Heliotrine itself is a pro-toxin. Upon ingestion, it is transported to the liver where it undergoes phase I metabolism.

Cytochrome P450 enzymes (primarily CYP3A4) oxidize the pyrrolizidine core. While N-oxidation serves as a detoxification route, C-oxidation leads to the formation of highly reactive, electrophilic dehydropyrrolizidine (pyrrolic) intermediates (e.g., Dehydroheliotrine). These electrophiles rapidly cross-link with nucleophilic centers in hepatic DNA and proteins, leading to veno-occlusive disease, hepatomegaly, and carcinogenesis.

Hepatic metabolic pathway of Heliotrine demonstrating bioactivation and detoxification.

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 906426, (+)-Heliotrine." PubChem. Available at:[Link]

-

AOAC International. "AOAC SMPR® 2023.002: Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids in Teas, Herbal Infusions, Dried Herbs, Seed Spices, Honey, and Botanical Dietary Supplements and Ingredients." AOAC, Oct 2023. Available at:[Link]

-

Pharmaffiliates. "Heliotrine-D3 (Catalogue No.: PA STI 046450)." Pharmaffiliates. Available at:[Link]

-

Axios Research. "Heliotrine-d3 (CAT# AR-H07436)." Axios Research. Available at: [Link]

Sources

difference between heliotrine and heliotrine-d3

An In-Depth Technical Guide to the Core Differences and Applications of Heliotrine and Heliotrine-d3

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of heliotrine and its deuterated analog, heliotrine-d3, for researchers, scientists, and drug development professionals. The focus is on the fundamental principles that differentiate these two molecules and how these differences are leveraged in advanced analytical applications, particularly in quantitative mass spectrometry.

Part 1: Foundational Understanding of Heliotrine and Isotopic Labeling

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably from the Boraginaceae, Asteraceae, and Fabaceae families.[1] PAs are recognized for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of the parent compound in the liver.[1] The toxicity of heliotrine is associated with its chemical structure, specifically the presence of a double bond in the pyrrolizidine nucleus, which, upon metabolism, can form reactive species that damage cellular macromolecules.[1][2]

Heliotrine-d3, on the other hand, is a stable isotope-labeled (SIL) version of heliotrine. In this molecule, three protium (¹H) atoms at a specific, non-exchangeable position have been replaced with deuterium (²H or D), a stable isotope of hydrogen. This substitution is the core difference between the two compounds and is the foundation for the specialized application of heliotrine-d3.

Chemical Structures

The fundamental chemical structure of heliotrine consists of a pyrrolizidine nucleus esterified with heliotric acid.[3]

Caption: Chemical structure of Heliotrine and an illustrative representation of Heliotrine-d3 showing the deuterium labeling.

Part 2: Comparative Analysis: Chemical and Physical Properties

The introduction of deuterium into the heliotrine molecule results in a subtle but significant change in its physical properties, while its chemical properties remain largely identical.

| Property | Heliotrine | Heliotrine-d3 | Rationale for Difference/Similarity |

| Molecular Formula | C₁₆H₂₇NO₅[4] | C₁₆H₂₄D₃NO₅[5] | Replacement of three protium atoms with deuterium. |

| Molecular Weight | ~313.39 g/mol [4][6] | ~316.41 g/mol | The addition of three neutrons (one for each deuterium atom) increases the overall mass. |

| Chemical Reactivity | Identical | Identical | Deuterium and protium have the same electron configuration, resulting in identical chemical bonding and reactivity. |

| Chromatographic Behavior | Co-eluting | Co-eluting | The substitution of deuterium for protium has a negligible effect on the polarity and physicochemical properties that govern chromatographic separation.[7] |

| Mass-to-Charge Ratio (m/z) | Different | Different | The difference in molecular weight leads to a distinct m/z ratio in mass spectrometry, allowing for their differentiation.[7] |

The most critical takeaway from this comparison is that heliotrine and heliotrine-d3 are chemically indistinguishable in terms of their behavior during sample preparation and chromatographic separation. However, they are easily distinguished by a mass spectrometer due to their mass difference. This unique combination of properties makes heliotrine-d3 an ideal internal standard for the quantitative analysis of heliotrine.

Part 3: The Role of Heliotrine-d3 as an Internal Standard in Mass Spectrometry

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[8][9] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.[8]

Heliotrine-d3 perfectly fits this requirement for the quantification of heliotrine. The principle behind its use is isotope dilution mass spectrometry (IDMS) .[7]

Caption: The logical workflow of isotope dilution mass spectrometry using a deuterated internal standard.

By adding a known concentration of heliotrine-d3 to a sample containing an unknown concentration of heliotrine at the beginning of the analytical process, any loss of the analyte during subsequent steps (e.g., extraction, cleanup, injection) will be mirrored by a proportional loss of the internal standard.[7][8] Similarly, any variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[7][8]

The mass spectrometer measures the peak areas of both heliotrine and heliotrine-d3. The ratio of these areas is then used to calculate the concentration of heliotrine in the original sample, effectively canceling out any variability introduced during the analytical workflow.

Part 4: Experimental Protocol: Quantification of Heliotrine in a Complex Matrix using Heliotrine-d3

This section outlines a typical workflow for the quantification of heliotrine in a complex matrix, such as a plant extract or a biological fluid, using LC-MS/MS with heliotrine-d3 as an internal standard.

Materials and Reagents

-

Heliotrine certified reference material

-

Heliotrine-d3 internal standard

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Solid-phase extraction (SPE) cartridges (e.g., cation exchange) for sample cleanup[10][11][12][13]

-

Vials and other necessary labware

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of heliotrine and heliotrine-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Create a series of working standard solutions of heliotrine by serially diluting the stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of heliotrine-d3 at a concentration that will yield a robust signal in the LC-MS/MS system.

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the heliotrine-d3 internal standard spiking solution.

-

Perform an extraction procedure to isolate the pyrrolizidine alkaloids. A common method involves extraction with an acidic aqueous solution.[10][13]

-

The extract is then subjected to a cleanup step, often using solid-phase extraction (SPE), to remove matrix components that could interfere with the analysis.[11][12][13]

-

The purified extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[10]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column for the separation of heliotrine.[14]

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[14]

-

-

Mass Spectrometry (MS/MS):

-

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both heliotrine and heliotrine-d3. This provides high selectivity and sensitivity.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Heliotrine | [M+H]⁺ | Specific fragment ion |

| Heliotrine-d3 | [M+H]⁺ (3 mass units higher than heliotrine) | Corresponding fragment ion |

Data Analysis

-

Integrate the peak areas for the selected MRM transitions for both heliotrine and heliotrine-d3 in all samples and standards.

-

Calculate the ratio of the peak area of heliotrine to the peak area of heliotrine-d3 for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the heliotrine standards.

-

Determine the concentration of heliotrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A streamlined overview of the analytical protocol for the quantification of heliotrine.

Part 5: Conclusion

The primary lies in the isotopic substitution of three protium atoms with deuterium, resulting in a mass difference of approximately three Daltons. While their chemical properties are virtually identical, this mass difference allows for their distinct detection by a mass spectrometer. This makes heliotrine-d3 the gold standard internal standard for the accurate and precise quantification of heliotrine in complex matrices using isotope dilution mass spectrometry. The use of heliotrine-d3 effectively mitigates variability from sample preparation and instrumental analysis, ensuring the high quality and reliability of the resulting data.

References

- Benchchem. Correlation of Heliotrine Toxicity: A Comparative Guide to In Vitro and In Vivo Models.

- Journal of Veterinary Research. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds.

- BfR. Determination of pyrrolizidine alkaloids (PA)

- Bioinfo Publications.

- ACS Publications. Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys.

- Benchchem. A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

- Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.

- MedchemExpress.com. Heliotrine | Alkaloid.

- Shimadzu. 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.

- International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.

- IUCr Journals. The crystal structure of heliotrine: a pyrrolizidine alkaloid monoester.

- Benchchem. Application Notes and Protocols for Deuterated Internal Standards in Clinical Mass Spectrometry.

- PubChem - NIH. (+)-Heliotrine | C16H27NO5 | CID 906426.

- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Encyclopedia MDPI. Toxic Effects of Pyrrolizidine Alkaloids.

- Cornell University Department of Animal Science. Pyrrolizidine Alkaloids.

- PubMed.

- PubChem - NIH. Heliotridine | C8H13NO2 | CID 442736.

- MedKoo Biosciences. Heliotrine | CAS# 303-33-3 | Apoptotic agent.

- Pharmaffiliates. Chemical Name : Heliotrine N-Oxide-D3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 3. journals.iucr.org [journals.iucr.org]

- 4. (+)-Heliotrine | C16H27NO5 | CID 906426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medkoo.com [medkoo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bfr.bund.de [bfr.bund.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. waters.com [waters.com]

- 14. shimadzu.com [shimadzu.com]

Introduction: The Double-Edged Sword of Metabolism

An In-Depth Technical Guide to the Metabolic Pathway of Heliotrine in the Mammalian Liver

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae, Asteraceae, and Fabaceae families[1]. While inert in its native form, heliotrine presents a significant toxicological threat to both humans and livestock upon ingestion[1][2]. The paradox of heliotrine lies in its metabolic transformation; the very processes designed to detoxify and eliminate foreign compounds within the liver are responsible for its conversion into a potent toxin[3][4]. This guide provides a comprehensive exploration of the metabolic journey of heliotrine within the mammalian liver, detailing the bioactivation pathways, mechanisms of toxicity, cellular defense systems, and the state-of-the-art methodologies employed by researchers to unravel its complex behavior. For scientists in toxicology and drug development, understanding this pathway is not only crucial for risk assessment but also provides invaluable insights into the mechanisms of chemically-induced liver injury.

Part 1: The Bioactivation Pathway - Forging a Toxin

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes to process xenobiotics[4][5][6]. For heliotrine, this metabolic machinery is what initiates its toxic potential. The toxicity of PAs is intrinsically linked to their metabolic activation into reactive pyrrolic metabolites by hepatic enzymes[7][8][9][10].

Phase I Metabolism: The Critical Oxidation Step

The initial and most critical step in heliotrine's bioactivation is a Phase I oxidation reaction[11]. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum of hepatocytes[5][7][8]. While multiple CYP isoforms exist, CYP3A4 is a primary mediator of PA bioactivation in humans[12].

This enzymatic reaction involves the dehydrogenation of the necine base of the heliotrine molecule. The result is the formation of a highly reactive and unstable pyrrolic ester metabolite known as dehydroheliotridine (DHH)[1][13]. This transformation is the pivotal event in heliotrine's toxicity. The introduction of a double bond in the pyrrolizidine ring converts a stable molecule into a potent electrophile, a chemical species that is highly attracted to electron-rich centers in other molecules[1][7].

Visualization of the Heliotrine Bioactivation Pathway

The following diagram illustrates the key metabolic transformations of heliotrine in the liver, highlighting both the bioactivation and detoxification routes.

Caption: A typical experimental workflow for in vitro heliotrine studies.

Protocol 1: In Vitro Metabolism of Heliotrine using Liver Microsomes

Causality and Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes, making them an ideal and cost-effective system for studying Phase I metabolism in a cell-free environment.[14] This protocol focuses on generating the primary reactive metabolite, DHH.

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), a source of NADPH (e.g., an NADPH-regenerating system), and liver microsomes (e.g., from rat or human).[15] Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiation of Reaction: Add heliotrine (dissolved in a suitable solvent like methanol) to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of heliotrine should be chosen based on preliminary range-finding experiments.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Trapping of Reactive Metabolites (Optional): To study detoxification, include reduced glutathione (GSH) in the initial incubation mixture to trap reactive metabolites as they are formed.[9][10]

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins and halt enzymatic activity.[14]

-

Sample Processing: Centrifuge the mixture at high speed (e.g., 14,000 g) to pellet the precipitated protein. Collect the supernatant for subsequent analysis.[14]

Protocol 2: Analysis of Heliotrine Metabolites and DNA Adducts by LC-MS/MS

Causality and Experimental Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing complex biological mixtures. It offers the high sensitivity and specificity required to separate, identify, and quantify low-abundance metabolites and DNA adducts from the parent compound and other matrix components.[7][9][16][17]

Methodology:

-

Chromatographic Separation: Inject the supernatant from Protocol 1 onto a reverse-phase C18 analytical column.[16] Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the compounds based on their polarity.[17]

-

Mass Spectrometric Detection: Interface the HPLC system with a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[16][17]

-

Analyte Identification: Identify the parent drug (heliotrine) and its metabolites (DHH, heliotrine N-oxide, GSH-conjugates) based on their unique precursor-to-product ion transitions (MRM - Multiple Reaction Monitoring) and retention times, established using authentic standards where available.

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the amount of each metabolite in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Assessment of Heliotrine-Induced Cytotoxicity (MTT Assay)

Causality and Experimental Choice: To link metabolism to toxicity, a cell-based assay is required. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. Because cell lines like HepG2 have low intrinsic CYP activity, they must be co-incubated with an external metabolic activation system (like the S9 fraction) to study metabolism-dependent toxicity.[8][9][10]

Methodology:

-

Cell Seeding: Seed human hepatoma cells (e.g., HepG2/C3A) in a 96-well plate and allow them to adhere overnight.

-

Preparation of Treatment Medium: Prepare a treatment medium containing various concentrations of heliotrine. For metabolism-dependent toxicity, supplement the medium with a rat liver S9 fraction and an NADPH-regenerating system.[9][10] Include controls with heliotrine alone (no S9) and S9 alone (no heliotrine).

-

Cell Treatment: Remove the old medium from the cells and add the treatment medium. Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader. Cell viability is directly proportional to the absorbance.

Conclusion and Future Directions

The metabolic pathway of heliotrine in the mammalian liver is a classic example of metabolic bioactivation, where an apparently benign compound is converted into a potent hepatotoxin. The process is a dynamic interplay between Phase I oxidation by CYP enzymes, which generates the reactive electrophile dehydroheliotridine, and Phase II conjugation by GSTs, which attempts to neutralize the threat. The formation of DNA and protein adducts by DHH is the key mechanistic step leading to genotoxicity and cytotoxicity.

A thorough understanding of this pathway, facilitated by the in vitro and analytical methodologies described, is paramount for assessing the risks associated with exposure to PAs. For drug development professionals, these mechanisms provide a critical framework for understanding and predicting drug-induced liver injury (DILI), designing safer pharmaceuticals, and developing strategies to mitigate metabolic liabilities. Future research will continue to focus on refining in vitro models to better predict human responses, identifying genetic polymorphisms in metabolic enzymes that confer susceptibility, and developing more sensitive biomarkers of exposure and effect.

References

- Correlation of Heliotrine Toxicity: A Comparative Guide to In Vitro and In Vivo Models - Benchchem. (URL: )

-

The Effect of Heliotrine, a Pyrrolizidine Alkaloid, on Human Liver Cells in Culture - PMC. (URL: [Link])

- Detecting Heliotrine Adducts in Biological Samples: Application Notes and Protocols - Benchchem. (URL: )

- Application Notes and Protocols for Studying Heliotrine-Induced Hepatotoxicity in Vitro - Benchchem. (URL: )

-

Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, heliotrine - PubMed. (URL: [Link])

-

Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity - MDPI. (URL: [Link])

- Animal Models for Dehydroheliotridine Toxicological Studies: Application Notes and Protocols - Benchchem. (URL: )

-

Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine | Request PDF - ResearchGate. (URL: [Link])

-

Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of ... - PMC. (URL: [Link])

-

New glutathione conjugate of pyrrolizidine alkaloids produced by human cytosolic enzyme-dependent reactions in vitro - PubMed. (URL: [Link])

-

Heliotrine extraction and detoxification by bacterial derived FAD-dependent oxidoreductase. (URL: [Link])

-

Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC. (URL: [Link])

-

Comparison of metabolism-mediated effects of pyrrolizidine alkaloids in a HepG2/C3A cell-S9 co-incubation system and quantification of their glutathione conjugates - PubMed. (URL: [Link])

-

Comparison of metabolism-mediated effects of pyrrolizidine alkaloids in a HepG2/C3A cell-S9 co-incubation system and quantification of their glutathione conjugates - Taylor & Francis. (URL: [Link])

-

Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on Heliotropium dasycarpum Ledeb. - Arabian Journal of Chemistry. (URL: [Link])

-

The effect of heliotrine, a pyrrolizidine alkaloid, on human liver cells in culture - PubMed. (URL: [Link])

-

Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography - PubMed. (URL: [Link])

-

Comparison of the toxic effects of dehydroheliotridine and heliotrine in pregnant rats and their embryos - PubMed. (URL: [Link])

-

Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. (URL: [Link])

-

Inactivation and Detoxification of Xenobiotics and Metabolites in the Liver. (URL: [Link])

-

Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (URL: [Link])

-

Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - Semantic Scholar. (URL: [Link])

-

Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method - MDPI. (URL: [Link])

-

GSH & NAC Conjugates - Metabolite Synthesis - Hypha Discovery. (URL: [Link])

-

Analytical strategies for the determination of pyrrolizidine alkaloids in plant based food and examination of the transfer rate during the infusion process - ResearchGate. (URL: [Link])

-

Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC. (URL: [Link])

-

How is drug toxicity assessed in animal models? - Patsnap Synapse. (URL: [Link])

-

Glutathione-Mediated Conjugation of Anticancer Drugs - Encyclopedia.pub. (URL: [Link])

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (URL: [Link])

-

In Silico Prediction of the Site of Oxidation by Cytochrome P450 3A4 That Leads to the Formation of the Toxic Metabolites of Pyrrolizidine Alkaloids | Request PDF - ResearchGate. (URL: [Link])

-

Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH. (URL: [Link] CYP450/)

-

Heliotropium europaeum poisoning in cattle and analysis of its pyrrolizidine alkaloid profile - PubMed. (URL: [Link])

-

Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed. (URL: [Link])

-

Metabolism-Disrupting Chemicals Affecting the Liver: Screening, Testing, and Molecular Pathway Identification - MDPI. (URL: [Link])

-

Cytochrome P450 drug metabolism - Pharmacology - YouTube. (URL: [Link])

-

The role of liver in metabolism: an updated review with physiological emphasis. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on <i>Heliotropium dasycarpum</i> Ledeb. - Arabian Journal of Chemistry [arabjchem.org]

- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comparison of metabolism-mediated effects of pyrrolizidine alkaloids in a HepG2/C3A cell-S9 co-incubation system and quantification of their glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New glutathione conjugate of pyrrolizidine alkaloids produced by human cytosolic enzyme-dependent reactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Pyrrolizidine Alkaloid Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the hepatotoxicity of pyrrolizidine alkaloids (PAs). As these naturally occurring phytotoxins are a significant cause of liver injury worldwide, a thorough understanding of their mode of action is critical for risk assessment, clinical diagnosis, and the development of potential therapeutic interventions.

Introduction to Pyrrolizidine Alkaloids and Their Significance

Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites found in over 6,000 plant species, which are distributed globally.[1] Human exposure can occur through the consumption of herbal medicines, contaminated food products like honey, milk, and grains, and dietary supplements.[2] The hepatotoxicity of certain PAs is a major concern, leading to a condition known as hepatic sinusoidal obstruction syndrome (HSOS), which can progress to liver failure.[3][4]

The toxicity of PAs is intrinsically linked to their chemical structure.[5] Specifically, the presence of a 1,2-unsaturated necine base is a prerequisite for their hepatotoxic effects.[6][7] PAs are pro-toxins, meaning they require metabolic activation in the liver to exert their toxic effects.[8]

The Central Role of Metabolic Activation

The journey from a benign PA to a potent hepatotoxin begins in the liver with a critical metabolic activation step. This biotransformation is the initiating event in the cascade of toxicity.

Cytochrome P450-Mediated Bioactivation

The metabolic activation of toxic PAs is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver.[9][10] This process involves the dehydrogenation of the necine base, leading to the formation of highly reactive and electrophilic pyrrolic esters, also known as dehydropyrrolizidine alkaloids (dehydro-PAs or DHPs).[11]

Several CYP isoforms have been implicated in this bioactivation, with CYP3A4 and CYP3A5 being particularly important in humans.[7][11] The specific CYP enzymes involved can vary depending on the structure of the PA.[7] For instance, while otonecine-type PAs are primarily activated by CYP3A4 and CYP3A5, retronecine-type PAs can be activated by a broader range of CYPs.[7][10]

Caption: The competing pathways of detoxification and intoxication of reactive PA metabolites.

The Molecular Cascade of Hepatotoxicity

The formation of pyrrole-protein and pyrrole-DNA adducts is the central event that triggers a cascade of cellular and molecular derangements, ultimately leading to liver injury. [1][9]

Pyrrole-Protein Adducts: The Primary Mediators of Toxicity

The highly electrophilic dehydro-PAs readily react with nucleophilic groups in cellular proteins, such as the sulfhydryl groups of cysteine residues and the amino groups of lysine and histidine residues. [2]This covalent binding results in the formation of stable pyrrole-protein adducts. [12]The formation of these adducts is directly correlated with the severity of PA-induced liver injury. [9] The adduction of cellular proteins can have several detrimental consequences:

-

Enzyme Inactivation: Covalent modification of enzymes can lead to their inactivation, disrupting critical metabolic pathways.

-

Disruption of Protein Function: The adduction can alter the conformation and function of structural proteins, leading to cellular dysfunction.

-

Induction of Oxidative Stress: The binding of dehydro-PAs to proteins can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage. [13]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are a key target in PA-induced hepatotoxicity. [3]The formation of pyrrole-protein adducts within the mitochondria can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation. [3]This mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis. [3][6] Key events in this process include:

-

Mitochondrial Permeability Transition: Damage to the mitochondrial membrane leads to the opening of the mitochondrial permeability transition pore.

-

Release of Cytochrome c: Cytochrome c is released from the mitochondria into the cytoplasm. [3]* Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. [6]

Damage to Hepatic Sinusoidal Endothelial Cells (HSECs)

HSECs are particularly susceptible to damage by reactive PA metabolites. [6]The injury to these cells is a hallmark of PA-induced HSOS. The damage to HSECs leads to their detachment from the sinusoidal wall, followed by their sloughing into the sinusoidal lumen, causing obstruction of blood flow. [6]This obstruction leads to intrahepatic congestion, portal hypertension, and ultimately, liver dysfunction. [6]

Caption: Downstream cellular and molecular events following the formation of pyrrole adducts.

Experimental Protocols for Studying Pyrrolizidine Alkaloid Hepatotoxicity

The investigation of PA hepatotoxicity relies on a combination of in vitro and in vivo models, coupled with advanced analytical techniques.

In Vitro Models

-

Primary Hepatocytes: Primary cultures of hepatocytes from different species (e.g., rat, mouse, human) are a valuable tool for studying the metabolism and cytotoxicity of PAs. [14]* Liver Microsomes: The use of liver microsomes allows for the investigation of the specific CYP enzymes involved in the metabolic activation of PAs. [7]

In Vivo Models

-

Rodent Models: Rats and mice are commonly used to study the in vivo toxicity of PAs. [14]These models allow for the investigation of the full spectrum of liver injury, including HSOS.

Analytical Methods for Detection and Quantification

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the detection and quantification of PAs, their metabolites, and pyrrole-protein/DNA adducts in biological samples. [15][16]

Experimental Workflow for Assessing PA Hepatotoxicity

Caption: A typical experimental workflow for investigating PA hepatotoxicity.

Biomarkers of Pyrrolizidine Alkaloid Exposure and Toxicity

The development of reliable biomarkers is crucial for the early diagnosis of PA-induced liver injury and for assessing human exposure to these toxins.

Pyrrole-Protein Adducts in Blood

Pyrrole-protein adducts, formed from the reaction of reactive PA metabolites with blood proteins like hemoglobin and albumin, are highly specific and sensitive biomarkers of PA exposure. [1][16]These adducts can be detected and quantified in blood samples using LC-MS/MS-based methods. [8][16]

Urinary Pyrrole-Amino Acid Adducts

More recently, pyrrole-amino acid adducts have been identified in the urine of individuals exposed to PAs. [15]These adducts, which are the breakdown products of pyrrole-protein adducts, offer a non-invasive approach for monitoring PA exposure. [15]

Conclusion

The hepatotoxicity of pyrrolizidine alkaloids is a complex process initiated by the metabolic activation of these compounds in the liver. The resulting reactive pyrrolic metabolites form adducts with cellular proteins and DNA, leading to a cascade of events that includes mitochondrial dysfunction, oxidative stress, apoptosis, and damage to hepatic sinusoidal endothelial cells. This ultimately culminates in the clinical manifestation of hepatic sinusoidal obstruction syndrome. A thorough understanding of this mechanism is essential for mitigating the risks associated with PA exposure and for developing effective diagnostic and therapeutic strategies.

References

- He, X., et al. (2025). The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial c... [Link not available]

-

Li, N., et al. (2022). Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. Food and Chemical Toxicology, 165, 113168. [Link]

-

Zhu, L., et al. (2021). Developing urinary pyrrole–amino acid adducts as non-invasive biomarkers for identifying pyrrolizidine alkaloids-induced liver injury in human. Archives of Toxicology, 95(10), 3209-3221. [Link]

-

Wang, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine. Toxins, 13(12), 852. [Link]

-

Lin, G., et al. (2015). Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans. Journal of Environmental Science and Health, Part C, 33(4), 369-386. [Link]

-

Shumaker, R. C., et al. (1987). Model systems for detecting the hepatic toxicity of pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides. Cancer Research, 47(22), 5963-5968. [Link]

-

Yan, L., et al. (2016). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. Toxins, 8(3), 75. [Link]

-

Ma, J., et al. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965-972. [Link]

-

Ma, J., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965-972. [Link]

-

Ma, J., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 13(10), 723. [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Yan, L., et al. (2016). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. Toxins, 8(3), 75. [Link]

-

Ruan, J., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. Chemical Research in Toxicology, 27(6), 1030-1039. [Link]

-

Yan, C., et al. (2022). The genotoxicity of pyrrolizidine alkaloids is mediated by CYP3A in metabolically competent TK6 cell lines. Food and Chemical Toxicology, 164, 113010. [Link]

-

Lin, G., et al. (2015). Blood Pyrrole-Protein Adducts—A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans. Journal of Environmental Science and Health, Part C, 33(4), 369-386. [Link]

-

Allemang, A., et al. (2023). Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery. Archives of Toxicology, 97(5), 1435-1451. [Link]

-

Ruan, J., et al. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology, 27(6), 1030-1039. [Link]

- These, A., et al. (2013). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Journal of AOAC International, 96(5), 1027-1034. [Link not available]

-

Zhang, Y., et al. (2024). Diagnosis, toxicological mechanism, and detoxification for hepatotoxicity induced by pyrrolizidine alkaloids from herbal medicines or other plants. Critical Reviews in Toxicology, 54(1), 1-20. [Link]

-

Stickel, F., & Seitz, H. K. (2010). Hepatotoxicity of Pyrrolizidine Alkaloids. Viszeralmedizin, 26(5), 349-354. [Link]

-

Author not available. (n.d.). Pyrrolizidine Alkaloidosis in Animals. MSD Veterinary Manual. [Link]

-

Ndlovu, N., et al. (2015). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 825-843. [Link]

- Author not available. (2024).

-

Gottschalk, C., et al. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Archives of Toxicology, 94(11), 3759-3774. [Link]

-

Ma, J., et al. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965-972. [Link]

- Lafranconi, W. M., & Huxtable, R. J. (1984). Relationship Between Glutathione Concentration and Metabolism of the Pyrrolizidine Alkaloid, Monocrotaline, in the Isolated, Perfused Liver. Toxicology and Applied Pharmacology, 76(2), 239-247. [Link not available]

-

Luedde, T., et al. (2017). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. International Journal of Molecular Sciences, 18(5), 1037. [Link]

-

Chen, T., et al. (2018). New glutathione conjugate of pyrrolizidine alkaloids produced by human cytosolic enzyme-dependent reactions in vitro. Rapid Communications in Mass Spectrometry, 32(20), 1789-1798. [Link]

-

Author not available. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]

-

Ebmeyer, J., et al. (2022). Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. Toxins, 14(8), 560. [Link]

-

Author not available. (n.d.). Pyrrolizidine Alkaloidosis (Senecio Poisoning, Ragwort Poisoning). Special Pet Topics. [Link]

-

Xia, Q., et al. (2016). Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure. Chemical Research in Toxicology, 29(8), 1282-1292. [Link]

-

Author not available. (n.d.). Pyrrolizidine Alkaloid Toxicosis. Equiimed. [Link]

-

Fu, P. P., et al. (2017). Detection and Quantitation of Pyrrolizidine Alkaloid-Derived DNA Adducts in the Livers of Cattle Poisoned with Pyrrolizidine Alkaloids. Journal of Agricultural and Food Chemistry, 65(26), 5468-5475. [Link]

-

Moreira, R., et al. (2023). Chromatographic Methods for Detection and Quantification of Pyrrolizidine Alkaloids in Flora, Herbal Medicines, and Food: An Overview. Food Analytical Methods, 16(8), 1-20. [Link]

-

Malhi, H., et al. (2010). Cellular and Molecular Mechanisms of Liver Injury. Gastroenterology, 138(3), 856-873. [Link]

-

Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1018. [Link]

-

Yan, M., et al. (2020). The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. Acta Pharmaceutica Sinica B, 10(10), 1913-1929. [Link]

-

Wang, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 852. [Link]

- Al-Subeihi, A., et al. (2023).

-

Dili, A. I. (2015). Cellular and molecular aspects of drug-induced liver toxicity: recent prominent mechanisms. Journal of Toxicology, 2015, 876125. [Link]

- Author not available. (n.d.). Molecular mechanisms of non-pharmaceutical chemicals exposure-induced liver injury: a network toxicology approach.

- Al-Subeihi, A., et al. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. jfda-online.com [jfda-online.com]

- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fda.gov [fda.gov]

- 12. "Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induce" by J. Ma, Q. Xia et al. [jfda-online.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Model systems for detecting the hepatic toxicity of pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Unsaturated Pyrrolizidine Alkaloids: A Comprehensive Toxicity Profile and Analytical Guide

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a diverse class of over 660 plant secondary metabolites found predominantly in the Boraginaceae, Asteraceae, and Fabaceae families[1]. While they serve as evolutionary defense mechanisms for plants, their presence as contaminants in herbal medicines, teas, and agricultural products poses a severe toxicological risk to humans and livestock. The core of this risk lies specifically in 1,2-unsaturated PAs , which act as potent pro-toxins. Upon ingestion, these compounds undergo hepatic bioactivation to form highly reactive electrophiles, leading to genotoxicity, carcinogenicity, and a specific vascular liver injury known as Hepatic Sinusoidal Obstruction Syndrome (HSOS)[2].

This technical guide provides a deep-dive analysis into the structural determinants of PA toxicity, the mechanistic pathways of metabolic activation, and the rigorously validated experimental protocols required by drug development professionals to assess and quantify PA-induced toxicity.

Structural Determinants of Toxicity

Not all PAs are toxic. The toxicological profile of a PA is strictly dictated by its molecular architecture. To exert hepatotoxic and genotoxic effects, a PA must possess the following structural features[3]:

-

A 1,2-Unsaturated Necine Base: The presence of a double bond between the C1 and C2 positions of the pyrrolizidine ring (e.g., retronecine or heliotrine types) is an absolute prerequisite for toxicity[2]. Saturated PAs (platynecine types) cannot undergo the necessary pyrrolic bioactivation and are therefore non-toxic[3].

-

Esterification: The hydroxyl groups at C7 and/or C9 must be esterified by necic acids. The degree of esterification directly correlates with lipophilicity and the subsequent rate of hepatic uptake and metabolism.

The structural conformation of the ester groups significantly influences the relative toxic potency of the alkaloid[1]. Cyclic diesters exhibit the highest toxicity due to optimal steric alignment for cytochrome P450 (CYP450) binding, followed by open-chain diesters, and finally monoesters.

Quantitative Toxicity Data: Structural Hierarchy

The following table summarizes the relative toxicity of PAs based on their structural classification, synthesizing data utilized by regulatory bodies such as the EMA and EFSA[1].

| Structural Classification | Example Alkaloids | Relative Toxicity Potency | Key Structural Features |

| Cyclic Diesters | Retrorsine, Senecionine, Riddelliine | High | 1,2-double bond, macrocyclic diester ring bridging C7 and C9. |

| Open-chain Diesters | Lasiocarpine, Echimidine | Intermediate to High | 1,2-double bond, two independent ester groups at C7 and C9. |

| Monoesters | Heliotrine, Lycopsamine | Low to Intermediate | 1,2-double bond, single ester group (typically at C9). |

| Saturated PAs | Platyphylline | Non-toxic | Lacks 1,2-double bond in the necine base; cannot form pyrroles. |

Mechanism of Action: Metabolic Toxification

1,2-unsaturated PAs are chemically stable and inherently non-toxic in vitro without metabolic activation. Their toxicity is entirely dependent on hepatic bioactivation, primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme in humans[4].

The Toxification Cascade:

-

Oxidation: CYP450 enzymes oxidize the 1,2-unsaturated necine base, leading to the formation of highly reactive dehydropyrrolizidine (DHP) alkaloids (primary pyrrolic metabolites)[5].

-

Electrophilic Attack: DHPs are potent, bifunctional electrophiles. They rapidly cross-link with nucleophilic centers in cellular macromolecules. Binding to proteins (e.g., actin) disrupts the cytoskeleton of Liver Sinusoidal Endothelial Cells (LSECs), causing cell rounding, sinusoidal occlusion, and ultimately HSOS[2].

-

Genotoxicity: DHPs penetrate the nucleus and covalently bind to DNA, forming specific DHP-deoxyguanosine (DHP-dG) and DHP-deoxyadenosine (DHP-dA) adducts[6]. These adducts are common biological biomarkers for PA-induced liver tumor initiation[6].

-

Secondary Transport: DHPs can conjugate with glutathione (GSH) to form secondary pyrrolic metabolites (e.g., 7-GS-DHP). While GSH conjugation is typically a detoxification pathway, 7-GS-DHP retains sufficient reactivity to act as a "transportable toxin," releasing the reactive pyrrole in extrahepatic tissues like the lungs[7].

Caption: Metabolic activation of 1,2-unsaturated PAs leading to hepatotoxicity and HSOS.

Experimental Protocols for PA Toxicity Assessment

As an Application Scientist, ensuring the reliability of toxicity data requires building self-validating experimental systems. The following protocols detail the methodologies for assessing PA toxicity, emphasizing the causality behind specific reagent and platform choices.

Protocol 1: In Vitro Hepatotoxicity & Metabolic Activation Assay

Standard immortalized cell lines (e.g., HepG2) are fundamentally flawed for PA toxicity screening because they rapidly lose basal CYP450 expression in culture, resulting in false negatives. This protocol utilizes HepaRG cells or Primary Human Hepatocytes (PHHs) , which retain robust, physiologically relevant CYP3A4 activity.

Self-Validating Design: This assay includes a parallel arm treated with Ketoconazole (a potent CYP3A4 inhibitor). If the test compound is a true 1,2-unsaturated PA, Ketoconazole will rescue the cells from toxicity, proving the damage is metabolism-dependent.

Step-by-Step Methodology:

-

Cell Seeding: Seed differentiated HepaRG cells into a 96-well collagen-coated plate at

cells/well. Acclimate for 72 hours in William's E Medium supplemented with 10% FBS and hepatocyte maintenance supplements. -

Inhibitor Pre-treatment (The Control): Pre-incubate half of the wells with

Ketoconazole for 1 hour prior to PA exposure to block CYP3A4 active sites. -

PA Dosing: Treat cells with a concentration gradient (0.1 µM to 500 µM) of the target PA (e.g., Retrorsine). Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Viability Readout: Add Resazurin (Alamar Blue) reagent to all wells. The reduction of non-fluorescent resazurin to highly fluorescent resorufin is proportional to the number of metabolically active cells.

-

Data Analysis: Calculate the IC₅₀. A significant rightward shift in the IC₅₀ curve in the Ketoconazole-treated group confirms CYP-mediated toxification.

Protocol 2: LC-MS/MS Detection of DHP-DNA Adducts

Quantifying DHP-DNA adducts provides a definitive biomarker for PA exposure and genotoxic risk[6]. Because these adducts exist in trace amounts (often

Self-Validating Design: The protocol mandates the spiking of a heavy-isotope labeled internal standard (e.g., [¹⁵N₅]-DHP-dG) immediately after DNA extraction. This corrects for any subsequent analyte loss during enzymatic hydrolysis and normalizes matrix-induced ion suppression during MS analysis.

Step-by-Step Methodology:

-

DNA Isolation: Extract genomic DNA from PA-treated liver tissue or cells using a chaotropic salt/silica-column method. Crucial: Avoid phenol-chloroform extraction, as the acidic nature of phenol can prematurely degrade fragile DHP-DNA adducts.

-

Enzymatic Hydrolysis: Dissolve

of purified DNA in Tris buffer (pH 7.4). Add a nuclease cocktail (DNase I, Phosphodiesterase I, and Alkaline Phosphatase). Incubate at 37°C for 6 hours. Why? This gently cleaves the DNA backbone, releasing individual nucleosides (including DHP-dG and DHP-dA) without breaking the covalent adduct bond[6]. -

Internal Standard Spiking: Spike the hydrolysate with

of[¹⁵N₅]-DHP-dG internal standard. -

Solid Phase Extraction (SPE): Pass the mixture through a C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides (which are highly polar and elute early), and elute the lipophilic DHP-adducts with 80% methanol.

-

UHPLC-MS/MS Analysis:

-

Inject onto a C18 UHPLC column using a water/acetonitrile gradient containing 0.1% formic acid.

-

Operate the mass spectrometer in positive electrospray ionization (+ESI) MRM mode.

-

Monitor specific parent-to-daughter transitions (e.g.,

380

-

-

Quantification: Calculate adduct frequency per

nucleotides by comparing the analyte peak area to the internal standard peak area.

Caption: LC-MS/MS workflow for the absolute quantification of DHP-DNA adducts.

Regulatory Implications for Drug Development

For pharmaceutical scientists developing botanical drugs or utilizing plant-derived excipients, 1,2-unsaturated PAs represent a critical regulatory hurdle. Because the genotoxic mechanism involves direct DNA adduction, threshold-based safety limits are difficult to establish.

Regulatory agencies, including the European Medicines Agency (EMA) and the German Federal Institute for Risk Assessment (BfR), have adopted the ALARA (As Low As Reasonably Achievable) principle[8]. Currently, the EMA stipulates that the daily intake of toxic PAs from herbal medicinal products must not exceed 1.0 µ g/day for adults[8]. Drug developers must implement the LC-MS/MS protocols outlined above during early-stage CMC (Chemistry, Manufacturing, and Controls) to screen raw botanical materials and ensure strict compliance with these evolving toxicological limits.

References

-

Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update Source: PMC (nih.gov) URL:[Link]

-

Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid-induced liver tumor initiation Source: PMC (nih.gov) URL:[Link]

-

Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) Source: European Medicines Agency (EMA) URL:[Link]

-

Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts Source: MDPI URL:[Link]

-

Pyrrolizidine Alkaloid Secondary Pyrrolic Metabolites Construct Multiple Activation Pathways Leading to DNA Adduct Formation and Potential Liver Tumor Initiation Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

Quantitation of DNA reactive pyrrolic metabolites of senecionine – A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis Source: Journal of Food and Drug Analysis URL:[Link]

-

Physiologically-based pharmacokinetic modeling of pyrrolizidine alkaloids and their cytochrome P450 3A4-mediated interaction Source: Refubium - Freie Universität Berlin URL:[Link]

-

Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) Source: European Medicines Agency (EMA) URL:[Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. jfda-online.com [jfda-online.com]

- 6. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ema.europa.eu [ema.europa.eu]

The Biosynthesis of Heliotrine in Heliotropium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotrine, a prominent pyrrolizidine alkaloid (PA) found in Heliotropium species, is of significant interest due to its potential hepatotoxicity and intriguing biological activities. Understanding its biosynthesis is crucial for toxicological risk assessment, the quality control of botanical products, and exploring its therapeutic potential. This guide provides an in-depth exploration of the heliotrine biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. It further outlines key experimental protocols for the analysis of this pathway and discusses its relevance in the context of drug development.

Introduction to Heliotrine and Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of heterocyclic secondary metabolites produced by numerous plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores. These compounds are characterized by a necine base, a bicyclic structure derived from two fused five-membered rings with a nitrogen atom at the bridgehead. Heliotrine is an ester alkaloid composed of the necine base heliotridine and the necic acid, heliotric acid. The presence of a double bond in the 1,2-position of the necine base is a key structural feature associated with the toxicity of many PAs, including heliotrine.

The biosynthesis of PAs is a complex process that primarily occurs in the roots of the producing plants, from where they are translocated to other plant parts. The pathway can be broadly divided into three main stages: the formation of the necine base, the synthesis of the necic acid, and their subsequent esterification.

The Biosynthetic Pathway of Heliotrine

The biosynthesis of heliotrine involves a series of enzymatic reactions that convert primary metabolites into the complex alkaloid structure. The pathway is initiated with the formation of the necine base, heliotridine, followed by the synthesis of heliotric acid, and culminates in their esterification.

Necine Base (Heliotridine) Biosynthesis

The formation of the necine base begins with the amino acid L-arginine or L-ornithine, which serves as the precursor for the diamine putrescine.

Step 1: Formation of Homospermidine

The first committed step in the biosynthesis of all pyrrolizidine alkaloids is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which transfers an aminobutyl group from spermidine to putrescine. HSS is a key regulatory enzyme, diverting primary polyamine metabolism into the secondary alkaloid pathway. Interestingly, HSS is believed to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.

Step 2: Oxidation and Cyclization

Homospermidine undergoes oxidation, likely catalyzed by a copper-dependent diamine oxidase such as homospermidine oxidase (HSO), to form a dialdehyde intermediate. This intermediate then undergoes a spontaneous intramolecular Mannich reaction to form the pyrrolizidine ring system. The exact enzymatic control of this cyclization to ensure the correct stereochemistry of the necine base is still under investigation, but it is proposed to be enzyme-catalyzed to avoid the formation of a mixture of stereoisomers.

Step 3: Formation of Retronecine and Heliotridine

Further downstream reactions, including reduction and hydroxylation steps, lead to the formation of the pivotal necine base intermediate, retronecine. The stereochemical difference between retronecine and heliotridine lies at the C7 position. While the precise enzymatic mechanism for the conversion of retronecine to heliotridine in Heliotropium species is not fully elucidated, it is understood to involve stereospecific enzymatic control.

Necic Acid (Heliotric Acid) Biosynthesis

The necic acid moiety of heliotrine, heliotric acid, is derived from branched-chain amino acids, specifically L-valine. The biosynthesis of necic acids is a diverse and complex process that contributes significantly to the structural variety of pyrrolizidine alkaloids. While the complete pathway for heliotric acid synthesis is not fully characterized, it is known to involve several enzymatic steps.

Esterification

The final step in heliotrine biosynthesis is the esterification of the necine base, heliotridine, with the necic acid, heliotric acid. This reaction is presumed to be catalyzed by a specific transferase enzyme, though this enzyme has yet to be fully characterized. The formation of heliotrine N-oxide, a common form of PAs in plants, occurs as a subsequent oxidation step.

Regulation of Heliotrine Biosynthesis

The production of heliotrine and other PAs is a regulated process, influenced by both developmental and environmental factors. The expression of biosynthetic genes, such as that for homospermidine synthase, is often tissue-specific, with the highest activity typically found in the roots.

Herbivory is a major external factor that can induce the biosynthesis of PAs. Plant defense signaling pathways, such as the jasmonate pathway, are known to be activated upon herbivore attack, leading to the upregulation of defense-related genes, including those involved in alkaloid biosynthesis. This induction results in an increased accumulation of PAs, enhancing the plant's chemical defense against further herbivory.

Experimental Protocols for Studying Heliotrine Biosynthesis

A variety of experimental techniques are employed to investigate the biosynthesis of heliotrine and other PAs. These methods range from the extraction and analysis of the alkaloids themselves to the study of the enzymes and genes involved in their production.

Extraction and Quantification of Heliotrine

Protocol: Acid-Base Extraction of Heliotrine from Plant Material

-

Sample Preparation: Air-dry and grind the Heliotropium plant material to a coarse powder.

-

Maceration: Macerate the powdered plant material in an 80% aqueous methanol solution containing 0.5% hydrochloric acid for 48-72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.

-

Acid-Base Partitioning:

-

Acidify the concentrated extract with 2% sulfuric acid and extract with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

-

Extract the alkaloids into an organic solvent (e.g., chloroform or a chloroform-methanol mixture).

-

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness to yield the crude alkaloid fraction.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common method for the separation, identification, and quantification of heliotrine. Reversed-phase HPLC with a C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer.

| Analytical Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation based on polarity, detection by UV absorbance (~220 nm). | Cost-effective, robust. | Lower sensitivity and specificity compared to MS. |

| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity, high specificity, structural information. | Higher cost and complexity. |

Enzyme Assays

Studying the activity of key enzymes like homospermidine synthase is crucial for understanding the regulation of the biosynthetic pathway. In vitro enzymatic assays using heterologously expressed enzymes can be performed to determine kinetic parameters and substrate specificity.

Gene Expression Analysis

Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) can be used to study the expression levels of genes encoding biosynthetic enzymes in response to various stimuli, such as herbivory or developmental cues. This provides insights into the transcriptional regulation of the pathway.

Relevance to Drug Development

The study of heliotrine biosynthesis has several implications for drug development. While the inherent toxicity of heliotrine limits its direct therapeutic use, understanding its structure-activity relationships can inform the design of synthetic analogues with improved therapeutic indices. The cytotoxic and potential antitumor effects of some PAs warrant further investigation.

Furthermore, knowledge of the biosynthetic pathway can be leveraged for the biotechnological production of specific PAs or their precursors. This could involve the heterologous expression of biosynthetic genes in microbial systems, offering a controlled and scalable source of these compounds for research and development.

Conclusion

The biosynthesis of heliotrine in Heliotropium species is a complex and tightly regulated process that begins with common primary metabolites and culminates in the formation of a potent defensive alkaloid. Research into this pathway has elucidated key enzymes and intermediates, providing a foundation for understanding the ecological role of these compounds and their potential impact on human and animal health. Continued investigation into the uncharacterized enzymatic steps and the intricate regulatory networks will be crucial for a complete understanding of heliotrine biosynthesis and for harnessing its chemical potential for therapeutic applications.

References

- Homospermidine synthase (spermidine-specific) - Grokipedia. (n.d.).

- Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. (2009, October 15).

- Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.).

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-